molecular formula C8H7N5S B13202790 4-Amino-6-(pyridin-4-YL)-1,3,5-triazine-2-thiol

4-Amino-6-(pyridin-4-YL)-1,3,5-triazine-2-thiol

Cat. No.: B13202790
M. Wt: 205.24 g/mol
InChI Key: HTXQYTKVLQGTRF-UHFFFAOYSA-N
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Description

4-Amino-6-(pyridin-4-YL)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains a triazine ring substituted with an amino group, a pyridinyl group, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(pyridin-4-YL)-1,3,5-triazine-2-thiol can be achieved through a multicomponent reaction involving aromatic aldehydes, malononitrile, and S-methylisothiouronium sulfate (or S-benzylisothiourea hydrochloride) in ethanolic NaOH . This method is efficient and provides high yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the multicomponent reaction mentioned above could be adapted for large-scale synthesis due to its simplicity and high efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(pyridin-4-YL)-1,3,5-triazine-2-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-Amino-6-(pyridin-4-YL)-1,3,5-triazine-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-6-(pyridin-4-YL)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interact with cellular receptors to modulate signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-(pyridin-4-YL)-1,3,5-triazine-2-thiol is unique due to its combination of functional groups (amino, pyridinyl, and thiol) and its triazine ring structure. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C8H7N5S

Molecular Weight

205.24 g/mol

IUPAC Name

2-amino-6-pyridin-4-yl-1H-1,3,5-triazine-4-thione

InChI

InChI=1S/C8H7N5S/c9-7-11-6(12-8(14)13-7)5-1-3-10-4-2-5/h1-4H,(H3,9,11,12,13,14)

InChI Key

HTXQYTKVLQGTRF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC(=S)N=C(N2)N

Origin of Product

United States

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